molecular formula C15H30O B1600092 (R)-(+)-1,2-Epoxypentadecane CAS No. 96938-06-6

(R)-(+)-1,2-Epoxypentadecane

Cat. No.: B1600092
CAS No.: 96938-06-6
M. Wt: 226.4 g/mol
InChI Key: QMIBIXKZPBEGTE-OAHLLOKOSA-N
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Description

®-(+)-1,2-Epoxypentadecane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its chirality, meaning it has a specific orientation in space that is not superimposable on its mirror image. The ®-(+)-enantiomer indicates that it is the right-handed form of the molecule, which can have different biological and chemical properties compared to its left-handed counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1,2-Epoxypentadecane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidizing agent and titanium isopropoxide as the catalyst. The reaction is carried out at low temperatures to maintain the selectivity and yield of the desired epoxide.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-1,2-Epoxypentadecane may involve the use of large-scale reactors and continuous flow processes to optimize the yield and purity of the compound. The use of chiral catalysts and specific reaction conditions is crucial to ensure the production of the ®-enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1,2-Epoxypentadecane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to ring-opening and the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols, and substitution reactions can lead to a variety of substituted alcohols or ethers.

Scientific Research Applications

®-(+)-1,2-Epoxypentadecane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the stereoselectivity of biological processes.

    Medicine: Research into the biological activity of ®-(+)-1,2-Epoxypentadecane can lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-(+)-1,2-Epoxypentadecane involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition or activation of enzymatic activity, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1,2-Epoxypentadecane: The left-handed enantiomer of the compound, which may have different biological and chemical properties.

    1,2-Epoxyoctane: A shorter-chain epoxide with similar reactivity but different physical properties.

    1,2-Epoxyhexadecane: A longer-chain epoxide with similar chemical behavior but different solubility and melting point.

Uniqueness

®-(+)-1,2-Epoxypentadecane is unique due to its specific chirality, which can lead to different interactions with biological systems compared to its enantiomer or other epoxides. This makes it valuable in research focused on stereoselective processes and the development of chiral pharmaceuticals.

Properties

IUPAC Name

(2R)-2-tridecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16-15/h15H,2-14H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIBIXKZPBEGTE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455454
Record name (R)-(+)-1,2-Epoxypentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96938-06-6
Record name (R)-(+)-1,2-Epoxypentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-1,2-Epoxypentadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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